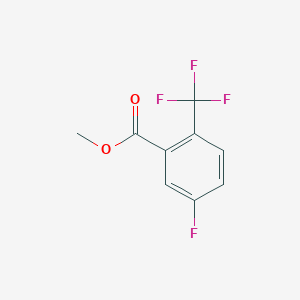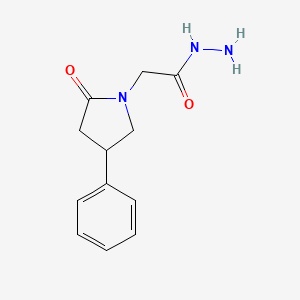
GABAB receptor antagonist 1
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Compound “PMID25050158C14” has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the gamma-aminobutyric acid B receptor and its modulation.
Biology: It is used to investigate the role of gamma-aminobutyric acid B receptors in various biological processes.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy and depression.
Industry: It is used in the development of new drugs and as a reference compound in pharmacological studies
Mecanismo De Acción
The mechanism of action of compound “PMID25050158C14” involves its binding to the gamma-aminobutyric acid B receptor, where it acts as a negative allosteric modulator. This binding causes a conformational change in the receptor, which in turn affects the signaling pathways mediated by guanine nucleotide-binding proteins. The modulation of these pathways can lead to various physiological effects, such as the inhibition of neurotransmitter release and the reduction of neuronal excitability .
Safety and Hazards
While specific safety and hazard information for GABAB receptor antagonist 1 is not available, it’s worth noting that modulation of GABAB receptors can have significant effects on the central nervous system. For instance, Lioresal® (Baclofen), an FDA-approved drug that selectively targets GABAB receptors, has side effects such as sedation, muscle weakness, fatigue, cognitive deficits, seizures, tolerance, and potential for abuse .
Direcciones Futuras
Future research should aim to develop highly selective GABAB receptor compounds for treating neuropsychiatric disorders and their symptomatology . As our understanding of GABAB receptor structure and function evolves, we may see the development of new compounds targeting these receptors, potentially offering more effective treatments with fewer side effects .
Métodos De Preparación
The preparation of compound “PMID25050158C14” involves several synthetic routes and reaction conditions. The synthesis typically starts with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained. Industrial production methods may involve scaling up the laboratory procedures while maintaining the purity and yield of the compound .
Análisis De Reacciones Químicas
Compound “PMID25050158C14” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Comparación Con Compuestos Similares
Compound “PMID25050158C14” is similar to other gamma-aminobutyric acid B receptor modulators, such as CGP7930. it is unique in its negative allosteric modulation, whereas CGP7930 is a positive allosteric modulator. Other similar compounds include:
Baclofen: A gamma-aminobutyric acid B receptor agonist.
Phaclofen: A gamma-aminobutyric acid B receptor antagonist.
CGP54626: Another gamma-aminobutyric acid B receptor antagonist .
This detailed article provides a comprehensive overview of compound “PMID25050158C14”, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. If you have any further questions or need additional information, feel free to ask!
Propiedades
IUPAC Name |
(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxobut-3-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-17(2,3)12-9-11(7-8-14(19)16(21)22)10-13(15(12)20)18(4,5)6/h7-10,20H,1-6H3,(H,21,22)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQDGAUDNMVMCD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



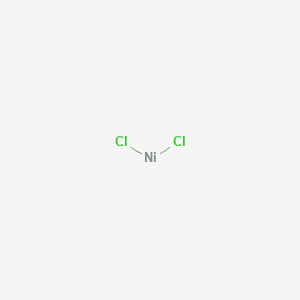


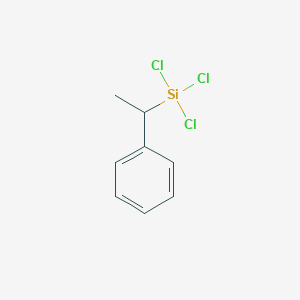
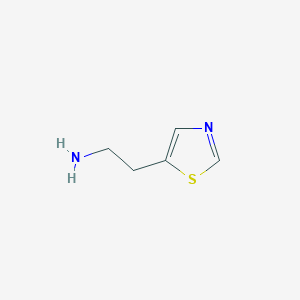
![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)
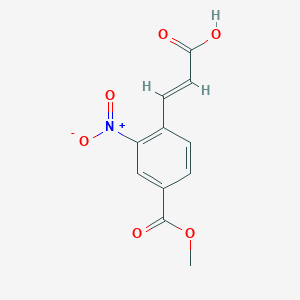

![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)
